molecular formula C23H20N2O3S B8541634 2-(Benzenesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole CAS No. 81527-39-1

2-(Benzenesulfinyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Cat. No. B8541634
M. Wt: 404.5 g/mol
InChI Key: BOHQVTKZPPPCEK-UHFFFAOYSA-N
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Patent
US04528298

Procedure details

A solution of 2.164 g of 3-chloroperbenzoic acid (80%) in 150 ml of dichloromethane is added dropwise to a solution of 3.89 g of 4,5-bis(4-methoxyphenyl)-2-phenylthioimidazole in 100 ml of dichloromethane. The mixture is stirred for 3 hours at room temperature, the solution is washed with sodium bicarbonate solution, dried over sodium sulfate, and concentrated to dryness under vacuum. The residue is crystallized from ether/hexane. Recrystallization from ether/hexane yields 3.36 g of 4,5-bis(4-methoxyphenyl)-2-phenylsulfinylimidazole, mp 188°-190°.
Quantity
2.164 g
Type
reactant
Reaction Step One
Name
4,5-bis(4-methoxyphenyl)-2-phenylthioimidazole
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[N:21]=[C:22]([S:33][C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[NH:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[CH:16][CH:15]=1>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[N:21]=[C:22]([S:33]([C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)=[O:9])[NH:23][C:24]=2[C:25]2[CH:30]=[CH:29][C:28]([O:31][CH3:32])=[CH:27][CH:26]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
2.164 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
4,5-bis(4-methoxyphenyl)-2-phenylthioimidazole
Quantity
3.89 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)OC)SC1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the solution is washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether/hexane
CUSTOM
Type
CUSTOM
Details
Recrystallization from ether/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)OC)S(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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